molecular formula C20H20N2O4 B2820924 N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-2-苯乙酰胺 CAS No. 954677-43-1

N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-2-苯乙酰胺

货号 B2820924
CAS 编号: 954677-43-1
分子量: 352.39
InChI 键: QOCUPEQTPPILGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide” is a derivative of benzo[d][1,3]dioxol-5-yl, a molecular structure that has been found in various compounds with promising cytotoxic activity . It is part of a series of molecules that have shown significant antiproliferative activity .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a Pd-catalyzed C-N cross-coupling . This process involves the design of molecules based on the activity of indoles against various cancer cell lines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This process is used to create a series of molecules based on the activity of indoles against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, IR, NMR, and LCMS have been used to study the properties of novel benzo[d][1,3]dioxole derivatives .

科学研究应用

抗菌活性和光谱表征

溴对苯并恶唑衍生物的修饰

一项研究重点关注合成一种原创化合物 N-[2-(2-溴苯基)-1,3-苯并恶唑-5-基]-2-苯基乙酰胺 (NBBPA),以评估其对革兰氏阴性菌和革兰氏阳性菌(包括耐药临床分离株)的抗菌活性。该研究包括详细的光谱表征(FT-IR、FT-拉曼和 NMR)和理论 DFT 计算,以基于分子轨道和电荷分布分析识别反应性。结果显示出中等的抗菌活性,并提供了对该化合物的反应性和潜在作用机制的见解 (Aswathy 等人,2017)

抗惊厥活性

N-苄基衍生物的杂合抗惊厥药

对源自 N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺和 2-(2,5-二氧代吡咯烷-1-基)丁酰胺的新型杂合抗惊厥药的设计、合成和生物学评估进行了研究。这些化合物结合了已知抗癫痫药物的化学片段。小鼠的初步筛选显示出有希望的结果,一些化合物在癫痫模型中表现出保护作用。本研究突出了通过战略性分子设计开发新的抗惊厥剂的潜力 (Kamiński 等人,2015)

代谢稳定性改善

磷酸肌醇 3-激酶 (PI3K)/mTOR 双重抑制剂

PI3Kα 和 mTOR 的一种强效抑制剂表现出显着的代谢稳定性问题,发生去乙酰化。通过检查各种 6,5-杂环类似物,研究人员旨在减少或消除代谢去乙酰化,从而产生具有相似体外效力和体内功效但代谢稳定性更高的化合物。这项工作强调了修改化学结构以增强药代动力学性质的重要性 (Stec 等人,2011)

光氧化反应

内酰胺和酰胺转化为酰亚胺

该研究探索了 N-甲基 2-吡咯烷酮和其他内酰胺/酰胺的氧饱和溶液的辐照,导致形成相应的酰亚胺。该反应展示了通过光氧化过程创建新化合物的潜力,突出了内酰胺和酰胺在合成化学中的多功能性 (Gramain 等人,1979)

作用机制

Target of Action

Compounds with similar structures have been reported to have anticancer activity against various cancer cell lines . They have been designed based on the activity of indoles against cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt the normal cell cycle and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.

Pharmacokinetics

The drug-likeness scores of similar compounds have been found to obey Lipinski’s rule of five , which is a good indicator of their potential bioavailability.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have a cytotoxic effect on cancer cells, leading to their death.

未来方向

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The use of in silico tools for designing more potent drugs is also a promising direction .

属性

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h1-7,10,15H,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCUPEQTPPILGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。